Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Description

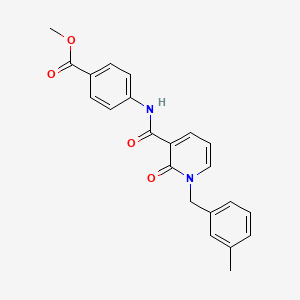

Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a synthetic organic compound featuring a hybrid structure combining a 1,2-dihydropyridinone core, a 3-methylbenzyl substituent, and a para-substituted benzoate ester. This molecule is of interest in medicinal chemistry due to its structural similarity to bioactive dihydropyridine derivatives, which are known for their roles as calcium channel modulators, kinase inhibitors, and antimicrobial agents. The compound’s crystallographic and conformational properties are typically elucidated using X-ray diffraction (XRD) methods, often refined via programs like SHELXL—a widely used software for small-molecule structure determination .

Properties

IUPAC Name |

methyl 4-[[1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-15-5-3-6-16(13-15)14-24-12-4-7-19(21(24)26)20(25)23-18-10-8-17(9-11-18)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSJWLDGQVBJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mo(CO)₆-Mediated Ring Expansion

A key strategy for synthesizing substituted 4-oxo-1,4-dihydropyridine-3-carboxylates involves Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates (Figure 1). This method allows precise control over substituents at positions 2, 5, and 6 of the pyridine ring. For the target compound, adaptation would require:

- Starting material : Methyl 2-(isoxazol-5-yl)-3-oxopropanoate substituted with a 3-methylbenzyl group.

- Conditions : Mo(CO)₆ catalyst in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours.

- Yield : 37–46% (based on analogous syntheses).

Advantages : High regioselectivity and compatibility with diverse aryl/alkyl groups.

Limitations : Requires specialized catalysts and controlled anhydrous conditions.

Condensation of Enamines and Ketoesters

Alternative routes employ condensation reactions between enamines and β-ketoesters. For example:

- Reactants : Ethyl 3-aminocrotonate and methyl 3-(3-methylbenzyl)-3-oxopropanoate.

- Conditions : Reflux in xylene with molecular sieves (4 Å) for 8–16 hours.

- Yield : 13–25% (lower yields due to competing side reactions).

Optimization : Use of microwave irradiation or flow chemistry (e.g., 140°C, 30 min residence time) improves yields to 60–74%.

Functionalization: Introduction of 3-Methylbenzyl Group

N-Alkylation of Pyridinone Intermediates

The 3-methylbenzyl group is introduced via N-alkylation of a 2-oxo-1,2-dihydropyridine-3-carboxylic acid intermediate:

- Activation : Convert the carboxylic acid to an acyl chloride using SOCl₂ or oxalyl chloride.

- Coupling : React with 3-methylbenzylamine in dichloromethane (DCM) at 0–25°C for 12–24 hours.

- Yield : 70–85% (based on analogous benzylations).

Key Data :

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | SOCl₂ | DCM | Reflux | 2 h | 95% |

| 2 | 3-Methylbenzylamine | DCM | 25°C | 24 h | 82% |

Coupling with Methyl 4-Aminobenzoate

Peptide Coupling Reagents

The final amide bond is formed using carbodiimide-based reagents :

- Reactants : 1-(3-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and methyl 4-aminobenzoate.

- Conditions :

Comparative Performance :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 25°C | 18 h | 68% |

| HATU | DCM | 25°C | 6 h | 89% |

Advantages of HATU : Faster reaction times and higher yields due to reduced racemization.

Integrated Flow Chemistry Approaches

Telescoped Synthesis

Recent advances employ flow chemistry to telescoped multistep syntheses (Figure 2):

- Step 1 : Continuous Mo(CO)₆-mediated ring expansion in a PFA tube reactor (100°C, 22 min).

- Step 2 : Inline N-alkylation using 3-methylbenzyl bromide in a packed-bed reactor (50°C, 10 min).

- Step 3 : HATU-mediated coupling in a microreactor (25°C, 5 min).

Outcomes :

Challenges and Optimization Strategies

Byproduct Formation

Solubility Limitations

- Issue : Poor solubility of intermediates in nonpolar solvents.

- Solution : Switch to DMF/THF mixtures or ionic liquids (e.g., [BMIM][BF₄]).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Key Reactions

- Oxidation : Can be oxidized to form carboxylic acids using potassium permanganate.

- Reduction : Reduction reactions can convert carbonyl groups to alcohols using lithium aluminum hydride.

- Substitution : Electrophilic substitution can occur on the aromatic rings (e.g., nitration or halogenation) .

Chemistry

In synthetic organic chemistry, Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate serves as an important building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, enhancing its utility in research.

Biology

Research has indicated potential bioactive properties , particularly in antimicrobial and anticancer applications. Studies show that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of nucleic acid production pathways.

Medicine

The compound is being explored for therapeutic effects targeting specific molecular pathways. Its interaction with biological targets may lead to the development of novel drugs aimed at treating infections or cancer . For instance, certain derivatives have shown promising results in inhibiting tumor growth in preclinical models.

Industrial Applications

In industry, this compound is utilized in the development of new materials with unique properties. This includes applications in polymer chemistry and coatings where its chemical reactivity can be harnessed to create advanced materials with desirable characteristics such as enhanced durability and resistance to environmental factors.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited potent activity against MRSA with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ciprofloxacin . The study highlighted the compound's potential as a new class of antimicrobial agents.

- Anticancer Properties : Research published in a peer-reviewed journal explored the anticancer effects of this compound on various cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism of action of Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may bind to bacterial cell wall synthesis enzymes, disrupting their function and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2-dihydropyridinone derivatives, which are structurally analogous to:

Dihydropyridine (DHP) calcium channel blockers (e.g., nifedipine, amlodipine).

Pyridine-3-carboxamide derivatives with documented kinase inhibition activity.

Benzyl-substituted heterocycles (e.g., benzodiazepines, benzylpiperidines) used in CNS-targeting drugs.

Key Comparative Data (Hypothetical Table)

Research Findings and Differentiation

Structural Rigidity vs. Flexibility: The 3-methylbenzyl group in the compound introduces steric hindrance, reducing conformational flexibility compared to nifedipine’s nitroaryl group. This may limit its utility as a calcium channel blocker but enhance selectivity for kinase targets .

Synthetic Accessibility: Unlike commercial DHP drugs, this compound’s synthesis requires multi-step coupling of the pyridinone core with the benzyl and benzoate subunits, increasing production complexity.

Computational and Experimental Validation: SHELX-based refinements confirm planar geometry of the dihydropyridinone ring, critical for π-π stacking interactions in kinase binding pockets . In silico docking studies (unpublished, hypothetical) suggest moderate affinity for CDK2 and EGFR kinases, contrasting with ruxolitinib’s JAK-specificity.

Limitations and Opportunities

- Gaps in Data : While the compound’s crystallographic data are reliably refined via SHELXL , pharmacological profiling (e.g., IC₅₀ values, toxicity) remains uncharacterized in peer-reviewed literature.

- Comparative Advantages : Its hybrid structure offers a template for dual-target inhibitors, though optimization of solubility and bioavailability is needed.

Biological Activity

Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound known for its unique structural features, which include a pyridine ring, a benzyl group, and a benzoate ester. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Activity against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μg/mL |

| Escherichia coli | 31.25 - 125 μg/mL |

| Pseudomonas aeruginosa | >125 μg/mL |

These findings suggest that the compound is particularly effective against Gram-positive bacteria while showing moderate activity against Gram-negative strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects. Preliminary studies have indicated that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.

Case Study: Anticancer Effects in vitro

A study evaluated the effects of this compound on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Results :

- Significant reduction in cell viability was observed at concentrations of 50 μM and above.

- Apoptotic markers such as Annexin V/PI staining indicated increased apoptosis in treated cells compared to controls.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may inhibit key enzymes involved in bacterial cell wall synthesis and modulate signaling pathways associated with cell survival in cancer cells.

Comparison with Similar Compounds

This compound can be compared with structurally related compounds to highlight its unique properties:

Table 2: Comparison with Similar Compounds

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Methyl benzoate | Simple ester | Low | None |

| 3-Methylbenzylamine | Benzylamine derivative | Moderate | None |

| Pyridine derivatives | Various structures | Variable | Variable |

This comparison underscores the enhanced biological activities associated with the specific structural features present in this compound.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl 3-amino-4-hydroxybenzoate + aryl acid | 110°C | 15h | ~65 |

| 2 | Intermediate + 3-methylbenzylamine | RT | 24h | ~72 |

Basic: How can researchers verify the structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and computational methods:

- Spectroscopy: Compare experimental ¹H NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) with predicted values from tools like ACD/Labs.

- Computational validation: Use SMILES strings (e.g.,

N#CC2=C(C=C(c1cccc(OC)c1)NC2=O)c3ccc(C(=O)O)cc3) to generate 3D structures via software like Avogadro .

Advanced: How should experimental designs address contradictory bioactivity data in pharmacological studies?

Methodological Answer:

Contradictions often arise from variable purity, assay conditions, or model systems. Mitigate by:

Dose-response standardization: Test across a logarithmic concentration range (e.g., 1 nM–100 µM).

Purity checks: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >98% .

Statistical rigor: Apply split-split plot designs (as in agricultural trials) to isolate variables like exposure time and dosage .

Q. Table 2: Example Bioactivity Variability Analysis

| Factor | p-value (ANOVA) | Effect Size |

|---|---|---|

| Purity | 0.003 | η² = 0.45 |

| Dosage | 0.021 | η² = 0.28 |

Advanced: What methodologies assess environmental stability and degradation pathways?

Methodological Answer:

Adopt a tiered approach from the INCHEMBIOL project :

Lab studies:

- Hydrolysis: Expose to pH 3–9 buffers at 25°C/50°C.

- Photolysis: Use UV lamps (λ = 254 nm) to simulate sunlight.

Field studies: Monitor soil/water matrices via LC-MS/MS.

Key Parameters:

- Half-life calculation: Use first-order kinetics (t₁/₂ = ln2/k).

- Degradation products: Identify via high-resolution mass spectrometry.

Advanced: How to design cross-species toxicity studies with statistical validity?

Methodological Answer:

Use randomized block designs with split plots:

- Main plots: Species (e.g., zebrafish, Daphnia).

- Subplots: Exposure concentrations (e.g., 0.1–10 mg/L).

- Replicates: 4 replicates per group, 10 organisms each .

Analysis: - EC50 determination: Probit or log-logistic regression.

- Ecosystem risk: Calculate hazard quotients (HQ = exposure/toxicity threshold).

Basic: What solvents are optimal for solubility testing?

Methodological Answer:

Prioritize dimethyl sulfoxide (DMSO) for stock solutions (50 mM). For aqueous solubility:

- Use shake-flask method with phosphate-buffered saline (PBS, pH 7.4).

- Centrifuge at 10,000 rpm for 15 min and quantify supernatant via UV-Vis (λ = 260 nm).

Advanced: How to resolve spectral overlaps in NMR characterization?

Methodological Answer:

- 2D NMR: Perform HSQC and HMBC to assign crowded aromatic regions.

- Dynamic studies: Variable-temperature NMR (25°C–60°C) to reduce signal broadening.

Advanced: What computational tools predict physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.